4-(quinolin-4-yl)-1H-pyrazol-5-amine
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Overview
Description
4-(quinolin-4-yl)-1H-pyrazol-5-amine is a heterocyclic compound that combines the structural features of quinoline and pyrazole
Mechanism of Action
Target of Action
The compound “4-(quinolin-4-yl)-1H-pyrazol-5-amine” is a quinolinyl-pyrazole derivative . Quinolinyl-pyrazoles have been studied for their interactions with cells and their efficacy against typical drugs in the market . .
Mode of Action
It is known that quinoline derivatives have been used since ancient times for the treatment of diseases like malaria . The mode of action of quinoline derivatives often involves interactions with cellular targets, leading to changes in cellular function .
Biochemical Pathways
Quinolinyl-pyrazoles have been studied for their interactions with cells . These interactions could potentially affect various biochemical pathways, leading to downstream effects.
Result of Action
Quinolinyl-pyrazoles have been studied for their efficacy against typical drugs in the market . This suggests that the compound could have potential therapeutic effects.
Biochemical Analysis
Biochemical Properties
The 4-(Quinolin-4-yl)-1H-pyrazol-5-amine has been found to interact with the ribonucleoprotein of the influenza virus, demonstrating an inhibition rate of 80.65% at 100 µM . This suggests that the compound may interfere with the replication of the virus by inhibiting the function of the ribonucleoprotein .
Cellular Effects
In cellular assays, this compound has shown significant anti-influenza virus activity against different influenza virus strains including A/WSN/33 (H1N1), A/PR/8 (H1N1), A/HK/68 (H3N2) and influenza B virus . This indicates that the compound may have broad-spectrum antiviral activity.
Molecular Mechanism
The molecular mechanism of action of this compound involves interaction with the PA−PB1 subunit of RNA polymerase . This interaction likely disrupts the function of the RNA polymerase, thereby inhibiting viral replication .
Temporal Effects in Laboratory Settings
The compound has demonstrated significant anti-influenza virus activity in both cytopathic effect assay and plaque inhibition assay .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(quinolin-4-yl)-1H-pyrazol-5-amine typically involves the construction of the quinoline and pyrazole rings followed by their coupling. One common method is the cyclization of appropriate precursors under controlled conditions. For example, the quinoline ring can be synthesized via the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone. The pyrazole ring can be formed by the reaction of hydrazine with a 1,3-diketone. The final step involves coupling the quinoline and pyrazole rings through a suitable linker, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors for better control over reaction conditions and yields. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-(quinolin-4-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline or pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline and pyrazole derivatives.
Scientific Research Applications
4-(quinolin-4-yl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as quinine and chloroquine, known for their antimalarial properties.
Pyrazole derivatives: Such as celecoxib, known for its anti-inflammatory effects.
Uniqueness
4-(quinolin-4-yl)-1H-pyrazol-5-amine is unique due to its combined structural features of quinoline and pyrazole, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-quinolin-4-yl-1H-pyrazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-12-10(7-15-16-12)8-5-6-14-11-4-2-1-3-9(8)11/h1-7H,(H3,13,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQBFPXGFSEYRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C3=C(NN=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.